2-[(4-chlorobenzyl)thio]-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Overview
Description
2-[(4-chlorobenzyl)thio]-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing cells from entering the S phase . As a result, cell proliferation is significantly reduced .
Biochemical Pathways
The compound’s action primarily affects the cell cycle pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This can have downstream effects on DNA replication and cell division, ultimately leading to reduced cell proliferation .
Result of Action
The compound’s action results in significant inhibition of cell proliferation . It has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . Additionally, it has been observed to induce apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to interact with various enzymes and proteins . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or protein, potentially altering its function .
Cellular Effects
Similar compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of different dosages of 2-[(4-chlorobenzyl)thio]-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one in animal models have not been extensively studied. Similar compounds have been tested in animal models, and their effects can vary with dosage, including potential toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been found to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been found to interact with transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
Similar compounds may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
The synthesis of 2-[(4-chlorobenzyl)thio]-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea, which is then cyclized with isopropyl hydrazine and a suitable pyrimidine derivative under acidic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
2-[(4-chlorobenzyl)thio]-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Scientific Research Applications
2-[(4-chlorobenzyl)thio]-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications:
Comparison with Similar Compounds
Similar compounds to 2-[(4-chlorobenzyl)thio]-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one include other triazolopyrimidine derivatives, such as:
2-[(chlorobenzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles: These compounds also exhibit antimicrobial activity but differ in their chemical structure and specific applications.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their anticancer properties and are structurally similar but have different pharmacological profiles.
The uniqueness of this compound lies in its combined anti-inflammatory and antimicrobial activities, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-5-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4OS/c1-9(2)12-7-13(21)20-14(17-12)18-15(19-20)22-8-10-3-5-11(16)6-4-10/h3-7,9H,8H2,1-2H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBVJVMASKRLAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N2C(=N1)N=C(N2)SCC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901324131 | |
Record name | 2-[(4-chlorophenyl)methylsulfanyl]-5-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901324131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
46.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648528 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
903436-23-7 | |
Record name | 2-[(4-chlorophenyl)methylsulfanyl]-5-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901324131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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